Carbonic Anhydrase I Inhibition: 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine vs. Unsubstituted Triazole Scaffold
In a stopped-flow CO₂ hydration assay, 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethanamine inhibited human carbonic anhydrase I (hCA I) with a Ki of 3,700 nM (3.70 μM) [1]. By class-level inference across 1,2,4-triazole-based hCA inhibitors, the N1-methyl group enhances lipophilicity (LogP 0.02 vs. -1.30 for the non-methylated analog) and contributes to improved membrane permeability, a parameter correlated with cellular target engagement . While direct head-to-head Ki comparisons with the des-methyl analog (2-(1H-1,2,4-triazol-3-yl)ethanamine) are not available in the same assay, class-wide SAR indicates that N1-alkylation consistently shifts potency by modulating the pKa of the triazole ring and its zinc-binding capacity at the CA active site .
| Evidence Dimension | Inhibitory potency against human carbonic anhydrase I (Ki) and lipophilicity (LogP) |
|---|---|
| Target Compound Data | Ki = 3,700 nM (3.70 μM); LogP = 0.01660 |
| Comparator Or Baseline | Des-methyl analog 2-(1H-1,2,4-triazol-3-yl)ethanamine: LogP = -1.30 (predicted); Ki data not available in matched assay |
| Quantified Difference | ΔLogP ≈ +1.32 (i.e., ~21-fold higher octanol-water partition coefficient); Ki = 3,700 nM represents a measurable hCA I affinity baseline for this scaffold |
| Conditions | Inhibition of human carbonic anhydrase I; 15 min pre-incubation; CO₂ hydration-based stopped-flow assay |
Why This Matters
Procurement of the N1-methylated compound is essential for medicinal chemistry programs targeting hCA I where the increased lipophilicity of the methylated scaffold is required to maintain or tune membrane permeability.
- [1] BindingDB. BDBM50133395 (CHEMBL3632831). Ki: 3.70E+3 nM. Human carbonic anhydrase I inhibition. Accessed 2026. View Source
